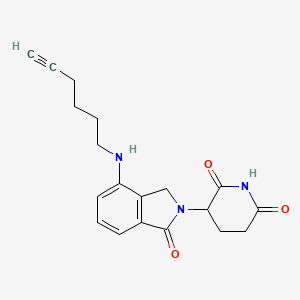
(R)-1-benzyl-3-fluoropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Benzyl-3-fluoropyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the fluorine atom can influence the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-benzyl-3-fluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Fluorination: Introduction of the fluorine atom at the 3-position of the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzylation: The benzyl group is introduced at the nitrogen atom of the pyrrolidine ring using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: In an industrial setting, the production of ®-1-benzyl-3-fluoropyrrolidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Advanced purification methods such as chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: ®-1-Benzyl-3-fluoropyrrolidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide or thiols.
Major Products:
N-Oxides: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Fluorine Chemistry: Studied for its unique properties imparted by the fluorine atom.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Metabolic Studies: Used in studies to understand the metabolic pathways of fluorinated compounds.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Investigated for potential use in the development of new agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-benzyl-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to these targets, potentially leading to increased efficacy. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
®-1-Benzyl-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
®-1-Benzyl-3-bromopyrrolidine: Contains a bromine atom instead of fluorine.
®-1-Benzyl-3-iodopyrrolidine: Contains an iodine atom instead of fluorine.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom in ®-1-benzyl-3-fluoropyrrolidine imparts unique properties such as increased metabolic stability and altered lipophilicity compared to its halogenated analogs.
Binding Affinity: The fluorine atom can enhance the compound’s binding affinity to biological targets, potentially leading to increased pharmacological activity.
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
(3R)-1-benzyl-3-fluoropyrrolidine |
InChI |
InChI=1S/C11H14FN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 |
Clé InChI |
XTEULOBSYIIBTO-LLVKDONJSA-N |
SMILES isomérique |
C1CN(C[C@@H]1F)CC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC1F)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)


![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)

![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)





